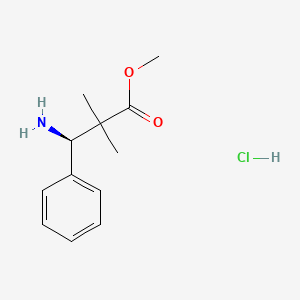

(R)-Methyl 3-amino-2,2-dimethyl-3-phenylpropionate HCl

Description

(R)-Methyl 3-amino-2,2-dimethyl-3-phenylpropionate HCl is a chiral amine hydrochloride salt characterized by a methyl ester, a phenyl group, and two methyl substituents at the C2 position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

methyl (3R)-3-amino-2,2-dimethyl-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,11(14)15-3)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSIDDCDYAZFDD-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C1=CC=CC=C1)N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Step Esterification-Protection-Amidation Sequence

The primary industrial-scale method, detailed in CN102477002B , involves:

Reaction Scheme:

-

Esterification :

-

Protection :

-

Ammonolysis :

Optimization Data:

| Step | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanol | H₂SO₄ | Reflux | 6 | 74 |

| 2 | Pyridine | DMAP | 0→RT | 8–16 | 92 |

| 3 | NH₄OH | — | Reflux | 5 | 85 |

Enantioselective Catalytic Approaches

Alternative methods prioritize stereochemical control using chiral catalysts:

Sharpless Asymmetric Dihydroxylation (AD)

Isothiourea-Catalyzed Michael Addition

-

Substrate : α,β-Unsaturated esters.

-

Catalyst : Benzotetramisole (BTM) or homobenzotetramisole (HBTM).

Critical Analysis of Methodologies

Industrial Feasibility of the Three-Step Sequence

Enantioselective Methods

-

Advantages :

-

Limitations :

Stereochemical Control and Characterization

Absolute Configuration Determination

NMR Data for (R)-Isomer

-

¹H NMR (400 MHz, D₂O) : δ 1.32 (s, 6H, CH(CH₃)₂), 3.68 (s, 3H, OCH₃), 4.12 (s, 1H, NH₂), 7.25–7.38 (m, 5H, Ph).

-

¹³C NMR : δ 22.1 (CH(CH₃)₂), 51.8 (OCH₃), 60.3 (C-3), 127.4–139.2 (Ph), 174.5 (C=O).

Comparative Performance of Synthetic Routes

| Method | Steps | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|---|

| Three-Step Sequence | 3 | 54–85 | 50–75 | Low | High |

| Sharpless AD | 2 | 68–94 | 75–99 | Moderate | Moderate |

| Isothiourea Catalysis | 1 | 40–95 | 90–99 | High | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can undergo oxidation to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Imines or nitriles.

Reduction: Alcohols.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

(R)-Methyl 3-amino-2,2-dimethyl-3-phenylpropionate HCl exhibits a range of pharmacological activities, primarily due to its structural features that allow it to interact with biological targets. It has been studied for its potential as a therapeutic agent in treating conditions such as:

- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for the treatment of neurodegenerative diseases. Its effects on neurotransmitter systems have been explored in various studies.

- Cardiovascular Health : Some derivatives of this compound have shown promise in improving heart function and circulation, similar to other compounds in the 3,3-diphenylpropylamine class, which have demonstrated anti-cholinergic properties .

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antidepressant-like effects in animal models. The results indicated that the compound modulated serotonin and norepinephrine levels, suggesting its potential as an antidepressant .

Synthesis and Chemical Reactions

Synthetic Applications

The synthesis of this compound involves several chemical reactions that can be utilized to create various derivatives with enhanced properties. These reactions include:

- Enantioselective Synthesis : The compound can be synthesized using chiral catalysts to ensure high enantiomeric purity, which is crucial for its biological activity.

- Modification of Functional Groups : By altering the amine or ester functionalities, researchers can tailor the compound for specific biological targets or enhance its pharmacokinetic properties .

Biochemical Applications

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly useful in drug development for diseases where enzyme inhibition is a therapeutic target.

Case Study: Enzyme Interaction

A biochemical study highlighted the interaction of this compound with specific transaminases, demonstrating its potential role as a substrate or inhibitor. The kinetic parameters were established through high-performance liquid chromatography (HPLC) assays .

Table 1: Summary of Pharmacological Activities

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-2,2-dimethyl-3-phenylpropionate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride (CAS 63060-94-6)

- Structural Differences :

- The ethyl ester group replaces the methyl ester in the target compound.

- Lacks the 2,2-dimethyl substitution, resulting in reduced steric hindrance.

- Reduced steric bulk could enhance binding to enzymes or receptors requiring less constrained active sites .

(R)-Methyl 2-amino-3-methoxypropanoate Hydrochloride (CAS 1800300-79-1)

- Structural Differences: A methoxy (-OCH₃) group replaces the phenyl and dimethyl substituents.

- Functional Implications :

Methyl 3-Amino-2,3-Dideoxyhexopyranosides (Carbohydrate Derivatives)

- Structural Differences: Carbohydrate-based backbone (e.g., β-D-arabino-hexopyranoside) instead of a linear propionate chain. Amino and hydroxyl groups participate in hydrogen-bonding networks, stabilizing crystal lattices .

- Functional Implications :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- In contrast, the ethyl ester analog’s flexibility may broaden its substrate compatibility .

- Solubility and Bioavailability :

Hydrochloride salts universally improve water solubility. However, the phenyl group in the target compound introduces hydrophobicity, which may require formulation adjuvants for optimal delivery . - Synthetic Utility: While the carbohydrate derivatives (e.g., methyl 3-amino-2,3-dideoxyhexopyranosides) are less relevant pharmacologically, their crystallographic studies provide insights into stabilizing non-covalent interactions, applicable to co-crystal engineering .

Biological Activity

(R)-Methyl 3-amino-2,2-dimethyl-3-phenylpropionate HCl is a chiral amine that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound serves as a precursor for the synthesis of biologically active molecules and exhibits significant potential therapeutic properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chiral center and contains both an amino group and a methyl ester group. This unique combination allows for versatile reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Biological Activity

- Precursor for Synthesis : This compound is utilized as a building block in the synthesis of complex organic molecules and biologically active compounds. It has been investigated for its potential therapeutic applications in drug development.

- Pharmacological Properties : Research indicates that this compound may possess properties that could be beneficial in treating certain conditions. For instance, it has been explored as an intermediate in the synthesis of drugs targeting neurological disorders .

- Enzyme Interactions : The compound's structure allows it to interact with various enzymes involved in metabolic pathways. Studies have shown that it can act as a substrate or inhibitor for specific transaminases, which are crucial for amino acid metabolism .

Table 1: Summary of Research Findings on this compound

Table 2: Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-Methyl 3-amino-2,2-dimethyl-3-phenylpropionate HCl | Enantiomer of (R) form | Different pharmacological properties due to stereochemistry |

| Methyl 3-amino-2,2-dimethyl-3-phenylpropionate | Free base form | Less soluble; limited biological applications compared to HCl salt |

| 3-Amino-2,2-dimethyl-3-phenylpropionic acid | Carboxylic acid form | Exhibits different reactivity and biological interactions |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-Methyl 3-amino-2,2-dimethyl-3-phenylpropionate HCl, and what reagents are critical for stereochemical control?

- Methodological Answer : The compound is synthesized via a multi-step pathway involving:

- Step 1 : Coupling of 2-methyl-3-phenylpropionic acid with a chiral amine (e.g., N-t-Boc-L/D-phenylalanine) using EDCI in CH₂Cl₂ to form an intermediate amide .

- Step 2 : Reduction of the amide to the corresponding amine using LiAlH₄ in THF .

- Step 3 : Chiral resolution via semi-preparative HPLC to isolate the (R)-enantiomer .

- Step 4 : Final HCl salt formation under acidic methanol conditions .

- Critical reagents for stereochemical control include chiral auxiliaries (e.g., Boc-protected amino acids) and chiral stationary phases in HPLC.

Q. How is chiral purity validated during synthesis, and what analytical methods are recommended?

- Methodological Answer :

- Chiral HPLC : Semi-preparative HPLC with chiral columns (e.g., polysaccharide-based phases) is used to isolate enantiomers .

- Optical Rotation : Compare observed optical rotation with literature values (e.g., NIST data for analogous compounds) .

- Polarimetry : Measure specific rotation at defined concentrations and temperatures (e.g., 40 mg/mL in 3 N NaOH at 18°C for related compounds) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to improve yield and stereochemical fidelity?

- Methodological Answer :

- Catalyst Screening : Test alternative coupling agents (e.g., DCC or HATU) to reduce racemization risks compared to EDCI .

- Solvent Effects : Evaluate THF vs. Et₂O for LiAlH₄ reductions; THF may stabilize intermediates better .

- Temperature Control : Conduct reactions at 0°C during reduction steps to minimize side reactions .

- Purification : Use inert atmospheres (e.g., N₂) during AlH₃-mediated reductions to prevent oxidation .

Q. What stability challenges arise under varying pH and temperature conditions, and how are they addressed?

- Methodological Answer :

- pH Stability : Titrate the compound in acidic/basic media (e.g., 0.112 M HCl with methyl orange indicator) to assess decomposition thresholds .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify degradation temperatures. Store at -20°C in anhydrous MeOH to prevent hydrolysis .

- Light Sensitivity : Use amber vials during HPLC purification to avoid photodegradation .

Q. How can contradictions in stereochemical data (e.g., conflicting X-ray vs. computational models) be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (as done for methyl 3-amino-2,3-dideoxyhexopyranoside analogs) .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental optical rotations .

- Protonation Studies : Analyze protonation energetics via ab initio methods to explain pH-dependent conformational changes .

Q. What role does this compound play in asymmetric catalysis, and how is its efficacy quantified?

- Methodological Answer :

- Catalytic Screening : Use the compound as a chiral ligand in transition-metal complexes (e.g., Ru or Pd). Monitor enantiomeric excess (ee) via HPLC .

- Kinetic Studies : Measure reaction rates under varying ligand-to-metal ratios to determine optimal catalytic conditions .

- Spectroscopic Analysis : Characterize metal-ligand interactions using NMR (e.g., ¹H and ¹³C shifts) and IR spectroscopy .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures from multiple sources (e.g., EDCI vs. DCC coupling) and compare yields .

- Impact of Purification : Assess whether yield variations stem from HPLC recovery rates (e.g., 60–80% typical for semi-preparative columns) .

- Byproduct Identification : Use LC-MS to detect side products (e.g., diastereomers or oxidized species) that reduce effective yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.